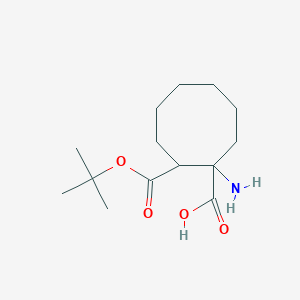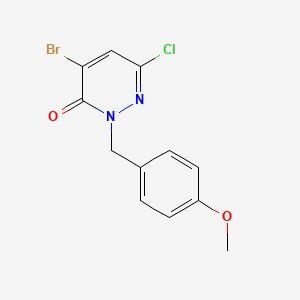
4-Bromo-6-chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of bromine, chlorine, and methoxyphenyl groups attached to a pyridazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Bromine and Chlorine: Halogenation reactions using bromine and chlorine sources such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) are employed to introduce the bromine and chlorine atoms at the desired positions on the pyridazinone ring.
Attachment of the Methoxyphenyl Group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with the halogenated pyridazinone in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted pyridazinone derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyridazinone ring or the methoxyphenyl group.
Reduction Products: Reduced forms of the pyridazinone ring or the methoxyphenyl group.
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-chloro-2-[(4-hydroxyphenyl)methyl]-3(2H)-pyridazinone
- 4-Bromo-6-chloro-2-[(4-aminophenyl)methyl]-3(2H)-pyridazinone
- 4-Bromo-6-chloro-2-[(4-nitrophenyl)methyl]-3(2H)-pyridazinone
Uniqueness
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10BrClN2O2 |
|---|---|
Peso molecular |
329.57 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C12H10BrClN2O2/c1-18-9-4-2-8(3-5-9)7-16-12(17)10(13)6-11(14)15-16/h2-6H,7H2,1H3 |
Clave InChI |
WHCZQMLNRNISKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=O)C(=CC(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
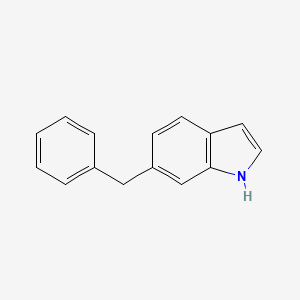

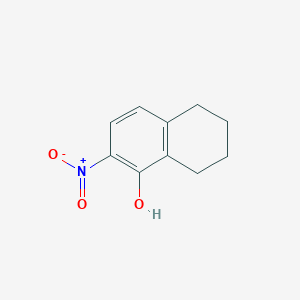
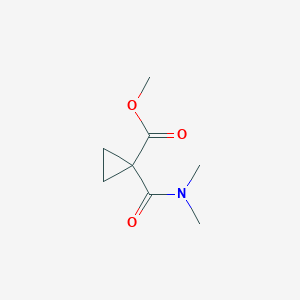
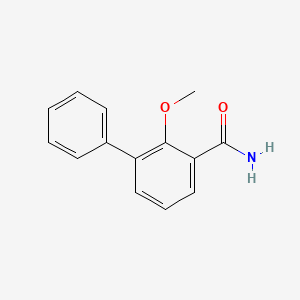
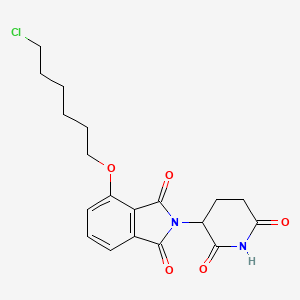
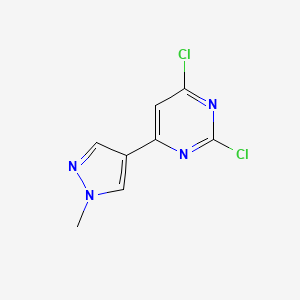
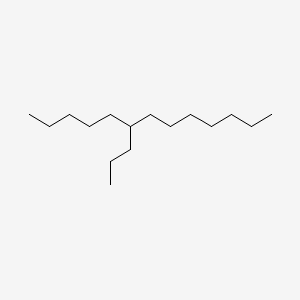
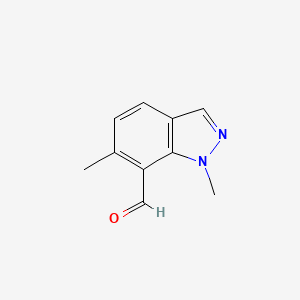
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)

